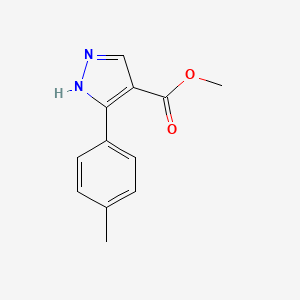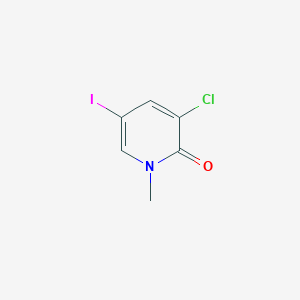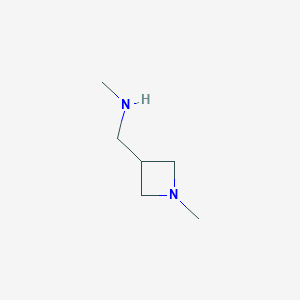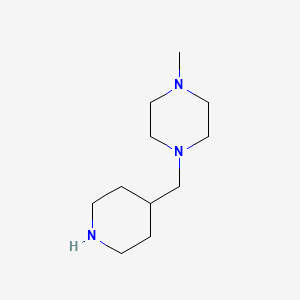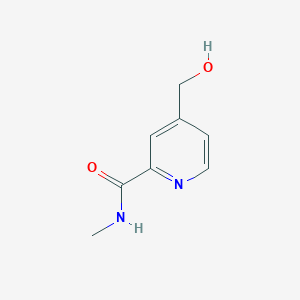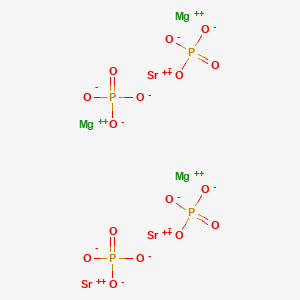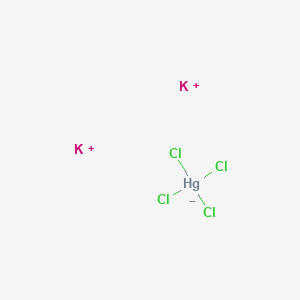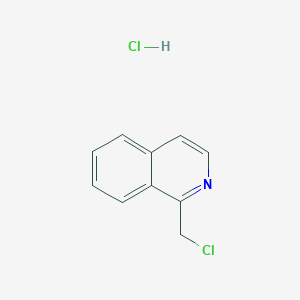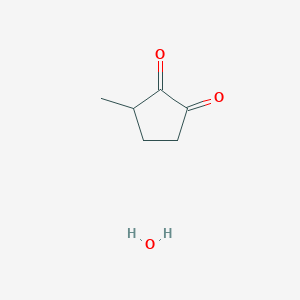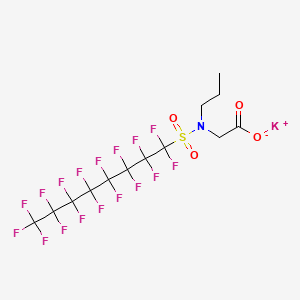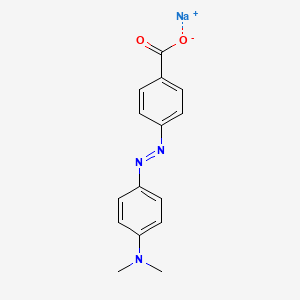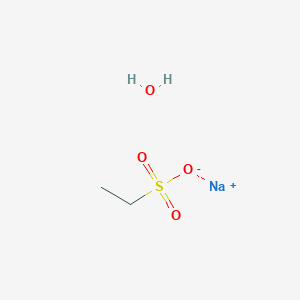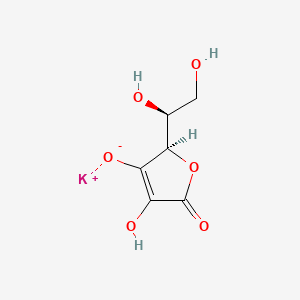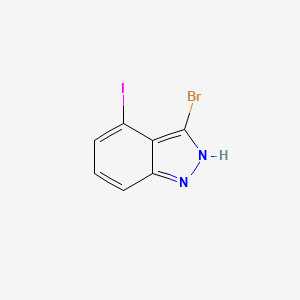
3-Bromo-4-iodo-1H-indazole
Overview
Description
3-Bromo-4-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of bromine and iodine atoms at the 3 and 4 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications. Indazole derivatives are known for their diverse biological activities and are used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodo-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-bromo-6-iodoaniline with hydrazine. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction mechanism involves the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring.
Another method involves the use of transition metal-catalyzed reactions. For example, a copper-catalyzed cyclization of 2-bromo-6-iodoaniline with an appropriate nitrogen source can yield this compound. The reaction conditions often include the use of copper acetate as the catalyst and oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to minimize byproducts and ensure the desired product’s quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium or copper catalysts are often used in coupling reactions under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the reagent used, various substituted indazole derivatives can be formed.
Oxidation Products: Oxidized forms of the indazole ring.
Reduction Products: Dehalogenated indazole derivatives.
Coupling Products: Biaryl or alkyne-linked indazole derivatives.
Scientific Research Applications
3-Bromo-4-iodo-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways. The binding of the compound to the kinase’s active site can prevent substrate binding and subsequent phosphorylation, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-indazole
- 4-Iodo-1H-indazole
- 3-Chloro-4-iodo-1H-indazole
- 3-Bromo-4-fluoro-1H-indazole
Uniqueness
3-Bromo-4-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. The combination of these halogens allows for versatile functionalization and coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-4-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOVURPDTBOZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646278 | |
| Record name | 3-Bromo-4-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-68-3 | |
| Record name | 1H-Indazole, 3-bromo-4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


